molecular formula C19H21Cl2N5O2 B6484224 4-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 898453-65-1

4-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B6484224
CAS No.: 898453-65-1
M. Wt: 422.3 g/mol
InChI Key: DUDAZAKWGJXLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{6-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of molecules featuring a pyridazine core, a structure frequently investigated for its potential biological activities . The compound incorporates two privileged pharmacophores in its architecture: a piperazine and a morpholine ring. Piperazine derivatives represent a broad class of compounds with notable pharmacological properties and are a common feature in many drugs . Morpholine is a ubiquitous scaffold in medicinal chemistry, often used to fine-tune key properties of drug candidates, such as solubility, metabolic stability, and bioavailability . Researchers are exploring this and similar pyridazine derivatives for potential applications in developing novel therapeutic agents. Literature indicates that related compounds with piperazine and morpholine moieties are being studied as inhibitors of specific enzymes, such as the PI3K pathway for cancer treatment and cyclin-dependent kinases . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N5O2/c20-14-1-2-15(16(21)13-14)19(27)26-7-5-24(6-8-26)17-3-4-18(23-22-17)25-9-11-28-12-10-25/h1-4,13H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDAZAKWGJXLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a morpholine ring, a pyridazine moiety, and a dichlorobenzoyl-piperazine group. The presence of these functional groups is believed to contribute to its biological activities.

PropertyValue
Molecular FormulaC22H24Cl2N4O
Molecular Weight426.36 g/mol
CAS Number1021072-99-0

Antioxidant Activity

Research indicates that derivatives of piperazine, including the compound , exhibit significant antioxidant properties. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay demonstrated that compounds with similar structures showed up to 44.35% radical scavenging activity compared to ascorbic acid as a control . This suggests that the compound may mitigate oxidative stress, which is implicated in various diseases.

Antimicrobial Properties

Compounds related to 4-{6-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine have shown potential antimicrobial activity. For instance, derivatives containing the dichlorobenzoyl moiety were tested against various bacterial strains, yielding promising results that warrant further investigation into their mechanisms of action.

The mechanism by which this compound exerts its biological effects is multifaceted. It is hypothesized that the piperazine ring plays a critical role in binding to specific receptors or enzymes within biological systems. This interaction can modulate various signaling pathways, leading to therapeutic effects such as anti-inflammatory and neuroprotective actions .

Study on Neuroprotection

A notable study investigated the neuroprotective effects of similar piperazine derivatives in models of oxidative stress-induced neuronal damage. The study reported that treatment with these compounds resulted in reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating lower oxidative stress levels in neuronal cells .

Antiparasitic Activity

Another study highlighted the antiparasitic effects of compounds with similar structural features. The research focused on the inhibition of specific parasitic enzymes, demonstrating selectivity and low toxicity profiles, which are crucial for developing therapeutic agents against parasitic infections .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyridazine/Piperazine Derivatives

Compound Name Core Structure Piperazine Substituent Molecular Weight (g/mol) Notable Properties/Activities
4-{6-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine Pyridazine + morpholine 2,4-Dichlorobenzoyl ~450 (estimated) Hypothesized enhanced lipophilicity, potential enzyme inhibition
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine 4-Chlorophenoxypropyl ~420 (estimated) Anti-bacterial, anti-viral activities
2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol Pyridazine Hydroxymethyl + ethanol 238.29 High polarity, potential solubility advantages
N-cyclopropyl-5-(4-{[4-(2,4-dichlorobenzoyl)piperazin-1-yl]carbonyl}phenyl)nicotinamide Pyridine 2,4-Dichlorobenzoyl ~550 (estimated) Lower synthetic yield (24%)
2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine Methyl ~494 (ESI+ data) Kinase inhibition potential

Key Observations:

Core Heterocycle Influence: Pyridazine derivatives (e.g., the target compound and 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) are associated with anti-inotropic and anti-microbial activities. In contrast, thieno[3,2-d]pyrimidine derivatives (e.g., compounds in and ) are often explored as kinase inhibitors due to their structural mimicry of ATP-binding pockets. The morpholine ring in the target compound may improve aqueous solubility compared to non-polar substituents (e.g., methyl groups in ).

Piperazine Substituent Effects: Electron-Withdrawing Groups: The 2,4-dichlorobenzoyl group in the target compound likely reduces piperazine basicity, altering receptor binding kinetics compared to electron-donating groups (e.g., methyl or hydroxymethyl).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine 2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol
Molecular Weight ~450 ~420 238.29
logP (Estimated) ~3.5 (highly lipophilic) ~2.8 ~0.5 (highly polar)
Solubility Moderate (morpholine enhances) Low (chlorophenoxy group) High (hydroxyl groups)
Synthetic Yield Not reported Not reported Not reported

Preparation Methods

Formation of the Pyridazine Core

The pyridazine ring is typically synthesized via cyclization reactions. A common method involves the condensation of 1,4-diketones with hydrazine derivatives. For example, reacting 3,6-dichloropyridazine with morpholine under basic conditions yields 3-chloro-6-morpholinopyridazine , a key intermediate.

Reaction conditions :

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Base: Potassium carbonate or triethylamine.

  • Temperature: 80–100°C for 6–12 hours.

Acylation with 2,4-Dichlorobenzoyl Chloride

The piperazine nitrogen is acylated using 2,4-dichlorobenzoyl chloride under Schotten-Baumann conditions:

3-Piperazinyl-6-morpholinopyridazine+2,4-Dichlorobenzoyl chlorideNaOH, H2O/EtOAcTarget Compound\text{3-Piperazinyl-6-morpholinopyridazine} + \text{2,4-Dichlorobenzoyl chloride} \xrightarrow{\text{NaOH, H}_2\text{O/EtOAc}} \text{Target Compound}

Critical parameters :

  • pH control (8–9) prevents hydrolysis of the acyl chloride.

  • Biphasic solvent systems enhance reaction efficiency.

Purification and Isolation

Crude product purification involves:

  • Liquid-liquid extraction : Removal of unreacted acyl chloride and salts.

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

  • Recrystallization : Methanol/water mixtures yield high-purity crystals.

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Coupling Approaches

Recent advances employ cross-coupling strategies to attach pre-functionalized piperazine derivatives to the pyridazine ring. For instance, Suzuki-Miyaura coupling using a boronic ester-functionalized piperazine achieves regioselectivity but requires expensive catalysts.

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Cost (Relative)Scalability
Nucleophilic Substitution7895LowHigh
Palladium Coupling6598HighModerate

Solid-Phase Synthesis

Adapting methodologies from peptide chemistry, solid-phase synthesis immobilizes the pyridazine core on resin beads, enabling sequential functionalization. This approach reduces purification steps but faces challenges in resin loading efficiency.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate nucleophilic substitution but may promote side reactions. Ethanol/water mixtures balance reactivity and selectivity.

Temperature and Catalysis

  • Acylation : Room temperature suffices for complete conversion within 2 hours.

  • Piperazine substitution : Microwave irradiation at 120°C reduces reaction time to 1 hour with comparable yields.

Acid Scavengers

Addition of Hunig’s base (DIPEA) during acylation neutralizes HCl, preventing protonation of the piperazine nucleophile.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridazine-H), 7.65–7.45 (m, 3H, aryl-H), 3.85–3.70 (m, 8H, morpholine and piperazine), 3.45–3.30 (m, 4H, piperazine).

  • HRMS : m/z calculated for C₁₉H₂₂Cl₂N₅O₂ [M+H]⁺: 458.1154; found: 458.1158.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity with a retention time of 6.7 minutes .

Q & A

Q. Optimization Tips :

  • Use microwave-assisted synthesis to enhance reaction rates for heterocyclic couplings .
  • Monitor intermediates using HPLC-MS to ensure stepwise completion .

Which spectroscopic and crystallographic methods are most effective for confirming the structural integrity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR to verify substituent positions and piperazine/morpholine ring conformations.
    • 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .
  • X-ray Crystallography :
    • Determines absolute configuration and hydrogen-bonding patterns, critical for understanding solid-state stability .

Advanced Tip : Pair DFT calculations with experimental data to validate electronic structures .

How can structure-activity relationship (SAR) studies evaluate the role of the dichlorobenzoyl and morpholine groups in biological activity?

Advanced Research Question

  • Design Analogues :
    • Replace 2,4-dichlorobenzoyl with monochlorinated or fluorinated variants to assess halogen-dependent activity .
    • Substitute morpholine with thiomorpholine or piperidine to probe steric/electronic effects .
  • Assay Selection :
    • Use enzyme inhibition assays (e.g., kinase profiling) to quantify potency shifts.
    • Perform molecular docking to correlate substituent changes with binding affinity .

What strategies resolve contradictions in reported biological data for piperazine-pyridazine derivatives?

Advanced Research Question

  • Meta-Analysis :
    • Compare IC₅₀ values across studies using standardized assay protocols (e.g., ATP concentration in kinase assays) .
    • Account for solvent effects (DMSO vs. aqueous buffers) on compound solubility .
  • Orthogonal Validation :
    • Confirm target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

What computational approaches predict binding interactions of this compound with biological targets?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations :
    • Simulate ligand-receptor complexes to identify key residues (e.g., hydrophobic pockets for dichlorobenzoyl) .
  • Pharmacophore Modeling :
    • Map hydrogen-bond acceptors (morpholine oxygen) and aromatic/halogen interactions for virtual screening .
  • QSAR Models :
    • Train models using datasets of pyridazine derivatives to predict ADMET properties .

How can impurity profiling be systematically conducted during synthesis to ensure pharmacological relevance?

Advanced Research Question

  • Analytical Workflow :
    • Use HPLC-PDA/ELS to detect non-chromophoric impurities (e.g., unreacted piperazine) .
    • LC-HRMS identifies structural analogues or degradation products .
  • Reference Standards :
    • Compare against pharmacopeial impurities (e.g., EP/BP guidelines for piperazine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.